5,10-Mthfpg

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

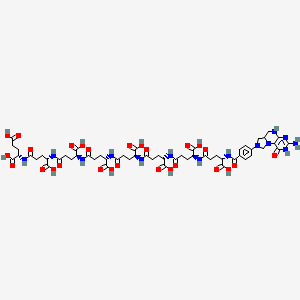

5,10-Mthfpg is a macromolecule consisting of 5,10-methylenetetrahydrofolic acid with multiple glutamic acid residues attached as a polypeptide . This compound plays a crucial role in various biochemical processes, particularly in one-carbon metabolism, where it serves as a cofactor in several reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-methylenetetrahydrofolate polyglutamate typically involves the reaction of tetrahydrofolate with serine, catalyzed by the enzyme serine hydroxymethyltransferase . This reaction produces 5,10-methylenetetrahydrofolate, which can then be further modified to form the polyglutamate version by attaching multiple glutamate residues.

Industrial Production Methods: Industrial production of 5,10-methylenetetrahydrofolate polyglutamate involves biotechnological processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis of this compound. These microorganisms are cultured in large bioreactors under controlled conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5,10-Mthfpg undergoes various types of reactions, including:

Oxidation: It can be oxidized to form 5,10-methenyltetrahydrofolate.

Reduction: It can be reduced to form 5-methyltetrahydrofolate.

Substitution: It participates in substitution reactions where the methylene group is transferred to other molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include formaldehyde and other aldehydes.

Reduction: Reducing agents such as nicotinamide adenine dinucleotide phosphate (NADPH) are used.

Substitution: Enzymes like thymidylate synthase facilitate the transfer of the methylene group.

Major Products:

Oxidation: 5,10-Methenyltetrahydrofolate.

Reduction: 5-Methyltetrahydrofolate.

Substitution: Products include thymidine monophosphate (TMP) and other methylated compounds.

Wissenschaftliche Forschungsanwendungen

5,10-Mthfpg has numerous applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions involving one-carbon transfers.

Biology: It plays a vital role in DNA synthesis and repair, making it essential for cell division and growth.

Wirkmechanismus

The mechanism of action of 5,10-methylenetetrahydrofolate polyglutamate involves its role as a cofactor in one-carbon metabolism. It donates a methylene group to various substrates, facilitating the synthesis of nucleotides and amino acids. This process is crucial for DNA synthesis and repair, as well as for the methylation of homocysteine to form methionine .

Molecular Targets and Pathways:

Thymidylate Synthase: Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP) using 5,10-methylenetetrahydrofolate polyglutamate as a cofactor.

Methylenetetrahydrofolate Reductase (MTHFR): Converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is then used in the methylation of homocysteine.

Vergleich Mit ähnlichen Verbindungen

5-Methyltetrahydrofolate: A reduced form of 5,10-methylenetetrahydrofolate, involved in the methylation of homocysteine.

5-Formyltetrahydrofolate: An oxidized form, involved in purine synthesis.

Methenyltetrahydrofolate: An intermediate in the oxidation of 5,10-methylenetetrahydrofolate.

Uniqueness: 5,10-Mthfpg is unique due to its ability to participate in multiple types of reactions (oxidation, reduction, and substitution) and its role as a cofactor in critical biochemical pathways. Its polyglutamate form enhances its retention within cells, increasing its efficacy in biochemical processes .

Eigenschaften

CAS-Nummer |

85917-14-2 |

|---|---|

Molekularformel |

C55H72N14O27 |

Molekulargewicht |

1361.2 g/mol |

IUPAC-Name |

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C55H72N14O27/c56-55-66-44-43(46(80)67-55)69-23-68(22-26(69)21-57-44)25-3-1-24(2-4-25)45(79)65-34(54(95)96)11-19-41(76)63-32(52(91)92)9-17-39(74)61-30(50(87)88)7-15-37(72)59-28(48(83)84)5-13-35(70)58-27(47(81)82)6-14-36(71)60-29(49(85)86)8-16-38(73)62-31(51(89)90)10-18-40(75)64-33(53(93)94)12-20-42(77)78/h1-4,26-34H,5-23H2,(H,58,70)(H,59,72)(H,60,71)(H,61,74)(H,62,73)(H,63,76)(H,64,75)(H,65,79)(H,77,78)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H4,56,57,66,67,80)/t26?,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI-Schlüssel |

CUTQASCZIUZESA-OMVOJPAWSA-N |

SMILES |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Isomerische SMILES |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Kanonische SMILES |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Synonyme |

5,10-methylenetetrahydrofolate polyglutamate 5,10-MTHFPG |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.